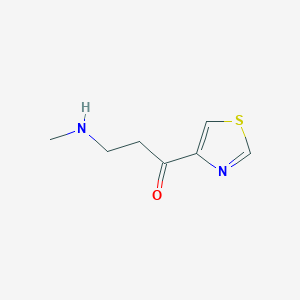
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one is an organic compound that features a thiazole ring, a methylamino group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one typically involves the reaction of 1,3-thiazole-4-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(Ethylamino)-1-(1,3-thiazol-4-yl)propan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methylamino group enhances its solubility and potential interactions with biological targets.
Research indicates that compounds containing thiazole moieties can exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of thiazole derivatives. For instance, compounds similar to this compound demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against resistant strains .
Anticancer Activity
Thiazole derivatives have been evaluated for their anticancer properties. A study highlighted that certain thiazole-based compounds could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting tubulin polymerization. The mechanism involves interaction with cell cycle-related proteins such as cyclin-dependent kinases (CDK) .
Case Studies
Research Findings
Recent research has focused on synthesizing novel derivatives of thiazole to enhance biological activity. For example:
- Synthesis and Evaluation : New derivatives were synthesized based on the thiazole scaffold, leading to improved solubility and bioavailability.
- In Vivo Studies : Animal models have shown that certain derivatives can significantly reduce tumor size and improve survival rates compared to control groups.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-(methylamino)-1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-3-2-7(10)6-4-11-5-9-6/h4-5,8H,2-3H2,1H3 |
InChI Key |
RMOQTVWPJVAHGU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)C1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















